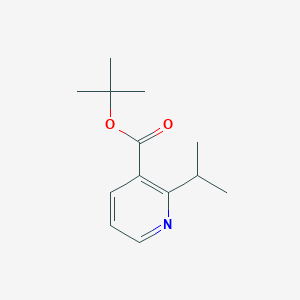

tert-Butyl 2-isopropylnicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

tert-butyl 2-propan-2-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C13H19NO2/c1-9(2)11-10(7-6-8-14-11)12(15)16-13(3,4)5/h6-9H,1-5H3 |

InChI Key |

VFNGGZLXKJOKMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC=N1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 2 Isopropylnicotinate

Esterification Strategies Utilizing 2-isopropylnicotinic Acid Precursors

The direct formation of the ester bond between 2-isopropylnicotinic acid and tert-butanol (B103910) is a key step in the synthesis of the target molecule. The steric hindrance around the carboxylic acid group requires carefully optimized conditions and catalyst systems to achieve high yields.

Direct Esterification with tert-Butyl Alcohols: Catalyst Selection and Optimization

Direct esterification of carboxylic acids with tert-butanol is notoriously difficult under standard Fischer esterification conditions due to the propensity of tert-butanol to undergo elimination to form isobutene in the presence of strong acids. organic-chemistry.orgorganic-chemistry.org To overcome this, milder catalysts and reaction conditions are required. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a particularly effective method for the synthesis of esters from sterically hindered alcohols and carboxylic acids. organic-chemistry.orgorganic-chemistry.org This method proceeds at room temperature and avoids the harsh acidic conditions that lead to side reactions. organic-chemistry.org The addition of DMAP is crucial as it accelerates the reaction and suppresses the formation of the N-acylurea byproduct. organic-chemistry.org

| Catalyst System | Reagents | Solvent | Temperature | Yield (%) | Reference |

| DCC/DMAP | Carboxylic Acid, tert-Butanol | CH₂Cl₂ | Room Temp. | High | organic-chemistry.org |

| DCC/DMAP | Phenylacetic Acid, tert-Butanol | Not Specified | Not Specified | 45-60 | researchgate.net |

| DCC/DMAP | Cinnamic Acid, tert-Butanol | Not Specified | Not Specified | 55-60 | researchgate.net |

This table presents data for the esterification of various carboxylic acids with tert-butanol using the DCC/DMAP catalyst system, demonstrating its general applicability to sterically hindered ester synthesis.

Activation of 2-isopropylnicotinic Acid for Ester Bond Formation with tert-Butanol

An alternative to direct esterification involves the activation of the carboxylic acid to a more reactive species. This can be achieved by converting the carboxylic acid into an acid chloride or a mixed anhydride. However, these methods can be harsh and may not be compatible with all functional groups. A milder approach involves the use of activating agents that form a highly reactive intermediate in situ. Reagents such as 1,1'-carbonyldiimidazole (CDI) can activate the carboxylic acid, which then readily reacts with tert-butanol. Another effective method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which has been shown to be a powerful and rapid method for the tert-butylation of carboxylic acids, including free amino acids which are typically challenging to esterify. thieme-connect.com

Transesterification Approaches to tert-Butyl 2-isopropylnicotinate Synthesis

Transesterification offers a viable alternative for the synthesis of tert-butyl esters, particularly when direct esterification proves challenging. This method involves the reaction of a more common ester of 2-isopropylnicotinic acid, such as the methyl or ethyl ester, with tert-butanol in the presence of a suitable catalyst. organic-chemistry.org Base-catalyzed transesterification is often employed for this purpose. Strong bases like potassium tert-butoxide can effectively catalyze the exchange of the alkoxy group, driving the equilibrium towards the formation of the more stable tert-butyl ester. nih.govorganic-chemistry.orgresearchgate.net Lipase-catalyzed transesterification has also been explored as a green and mild alternative for the production of biodiesel, which involves the transesterification of triglycerides with alcohols like tert-butanol. nih.gov

| Catalyst | Reactants | Solvent | Key Features | Reference |

| Potassium tert-butoxide | Ester, Amine | THF | Green, efficient, rapid | organic-chemistry.org |

| Potassium tert-butoxide | Isatins, Benzoyl Chloride | Not Specified | Cost-effective, single-step | researchgate.net |

| Novozym 435 (Lipase) | Rapeseed Oil, Methanol (B129727), tert-Butanol | Solvent-free | Enzymatic, mild conditions | nih.gov |

This table summarizes different catalysts and their applications in transesterification and related reactions, highlighting the versatility of this approach.

Convergent and Divergent Synthetic Routes to the this compound Skeleton

Instead of forming the ester in the final step, the entire this compound skeleton can be assembled through convergent or divergent synthetic strategies. These approaches offer flexibility and can be advantageous for creating a library of related compounds.

Assembly of the Pyridine (B92270) Ring System Incorporating Isopropyl and Ester Functionalities

Convergent synthesis strategies involve the construction of the substituted pyridine ring from smaller, functionalized fragments. One potential approach is the Hantzsch pyridine synthesis or related multicomponent reactions, which can provide highly substituted pyridines in a single step. nih.gov A plausible route to this compound could involve the condensation of a β-ketoester bearing a tert-butyl group, an aldehyde, and an enamine derived from isobutyraldehyde.

Alternatively, a 2,3-disubstituted pyridine core could be synthesized first, followed by the introduction of the isopropyl and tert-butoxycarbonyl groups. For example, metallation of 2-chloropyridine can be used to introduce substituents at the 3-position. rsc.org Subsequent cross-coupling reactions, such as a Suzuki or Negishi coupling, could then be employed to introduce the isopropyl group at the 2-position.

| Synthetic Strategy | Description | Potential Application | Reference |

| Hantzsch Pyridine Synthesis | One-pot condensation of a β-ketoester, an aldehyde, and ammonia or an enamine. | Direct formation of a highly substituted pyridine ring. | nih.gov |

| Metallation of Halopyridines | Directed ortho-metallation of a halopyridine to introduce a substituent at the adjacent position. | Stepwise construction of the 2,3-disubstituted pyridine core. | rsc.org |

| C-H Alkenylation/Electrocyclization | A one-pot sequence involving C-H activation for the synthesis of highly substituted pyridines from alkynes and imines. | Convergent synthesis of the pyridine ring with predefined substituents. | nih.gov |

This table outlines different strategies for the assembly of substituted pyridine rings that could be adapted for the synthesis of this compound.

Post-Synthetic Modifications for this compound Derivatization

Divergent synthesis strategies start from a pre-formed pyridine ring and introduce the desired functional groups in subsequent steps. For this compound, this could involve the functionalization of a simpler pyridine precursor. A powerful tool for such modifications is the transition-metal-catalyzed C-H functionalization of the pyridine ring. thieme-connect.combeilstein-journals.orgnih.gov This allows for the direct introduction of alkyl, aryl, or other functional groups at specific positions of the pyridine nucleus, avoiding the need for pre-functionalized starting materials. thieme-connect.com For instance, a tert-butyl nicotinate (B505614) could potentially undergo regioselective C-H activation at the 2-position, followed by coupling with an isopropyl source. The regioselectivity of such reactions is often directed by the electronic properties of the pyridine ring and the nature of the catalyst and ligands employed. thieme-connect.comnih.gov

Sustainable and Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable and environmentally benign chemical manufacturing has spurred research into greener synthetic routes for a wide array of chemical compounds, including this compound. ijarsct.co.inrasayanjournal.co.in Green chemistry principles, which focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency, are being increasingly applied to the synthesis of pyridine derivatives. nih.govnih.gov This section explores advanced synthetic methodologies for this compound that align with the core tenets of green and sustainable chemistry.

Solvent-Free and Atom-Economical Syntheses of this compound

One of the primary goals of green chemistry is to design syntheses that are both solvent-free and atom-economical. Solvent-free reactions, as the name suggests, are conducted without the use of conventional organic solvents, which are often volatile, toxic, and contribute significantly to chemical waste. rsc.org Atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste at the molecular level.

For the synthesis of this compound, a potential solvent-free and atom-economical approach is the direct transesterification of a lower alkyl ester of 2-isopropylnicotinic acid with tert-butanol. This method would ideally be catalyzed by a reusable solid catalyst to further enhance its green credentials.

A hypothetical solvent-free transesterification reaction for the synthesis of this compound is presented below:

Reaction Scheme:

This reaction, if optimized, could offer a high atom economy as the only byproduct is methanol, which is a low-molecular-weight and relatively benign compound that could potentially be recycled. The ideal catalyst for such a reaction would be a solid acid or base that can be easily separated from the reaction mixture and reused, eliminating the need for complex workup procedures. A patent describing a solvent-free transesterification process for menthyl nicotinate highlights the potential of this approach, where the use of an alkaline catalyst and vacuum distillation in the presence of activated carbons resulted in a high-purity product with excellent yield. google.com

The following interactive data table illustrates the potential benefits of a solvent-free approach compared to a traditional solvent-based esterification, based on data from analogous reactions.

| Parameter | Traditional Solvent-Based Esterification | Solvent-Free Transesterification |

| Solvent | Toluene, Dichloromethane | None |

| Catalyst | Sulfuric Acid (Homogeneous) | Reusable Solid Acid/Base |

| Reaction Time | Several hours | Potentially shorter |

| Workup | Aqueous wash, extraction | Filtration, distillation |

| Waste Generation | Significant organic and aqueous waste | Minimal, primarily byproduct |

| Atom Economy | Lower | Higher |

This table is illustrative and based on general principles and analogous reactions. Specific data for the synthesis of this compound under these conditions would require experimental validation.

Application of Biocatalysis or Organocatalysis in this compound Production

Biocatalysis

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. ijarsct.co.in Enzymes operate under mild conditions of temperature and pressure, are highly selective, and can often eliminate the need for protecting groups and reduce the formation of byproducts. nih.gov For the synthesis of this compound, lipases are particularly promising biocatalysts. Lipases are enzymes that can catalyze esterification, transesterification, and hydrolysis reactions with high efficiency and selectivity. nih.govmdpi.com

A study on the enzymatic transesterification of ethyl ferulate and monostearin in a solvent-free system demonstrated the potential of this approach, achieving a high conversion rate under optimized conditions. nih.gov Similar strategies could be adapted for the production of this compound.

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a key pillar of green chemistry. nih.gov Organocatalysts are typically non-toxic, readily available, and stable to air and moisture, making them attractive alternatives to metal-based catalysts. mdpi.com For the synthesis of this compound, various organocatalytic approaches could be envisioned.

For example, a direct esterification of 2-isopropylnicotinic acid with tert-butanol could be catalyzed by a Brønsted acid organocatalyst. Alternatively, an organocatalytic transesterification could be employed. Research has shown that even simple organic molecules can catalyze the synthesis of highly functionalized pyridines at room temperature. nih.gov

The following table summarizes potential biocatalytic and organocatalytic approaches for the synthesis of this compound.

| Catalytic Approach | Catalyst Example | Reaction Type | Potential Advantages |

| Biocatalysis | Immobilized Lipase (B570770) (e.g., Novozym 435) | Esterification/Transesterification | Mild reaction conditions, high selectivity, reusability, reduced waste |

| Organocatalysis | Proline, DMAP-derivatives | Esterification | Metal-free, stable catalysts, mild conditions |

This table presents potential catalysts and is not exhaustive. The optimal catalyst would need to be determined through experimental screening.

Flow Chemistry Methodologies for Continuous this compound Synthesis

Flow chemistry, where chemical reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages in terms of safety, efficiency, and scalability. nih.govacs.org The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net

The continuous flow synthesis of this compound could be realized through several approaches. One possibility is the direct esterification of 2-isopropylnicotinic acid with tert-butanol in a heated flow reactor, potentially with an immobilized acid catalyst packed into the reactor. This would allow for continuous production and easy separation of the product.

A study on the flow synthesis of 2-methylpyridines demonstrated the potential of this technology for the modification of pyridine derivatives in a greener fashion compared to batch protocols. nih.gov Similarly, the continuous flow synthesis of tert-butyl esters has been reported, showcasing the efficiency and sustainability of this approach. rsc.org

The key parameters for a continuous flow synthesis of this compound are outlined in the interactive table below.

| Parameter | Description | Potential Benefits in Flow Synthesis |

| Reactor Type | Packed-bed reactor with immobilized catalyst | High catalyst efficiency, easy product separation |

| Flow Rate | Rate at which reactants are pumped through the reactor | Precise control of residence time and reaction extent |

| Temperature | Reaction temperature | Enhanced heat transfer, improved safety for exothermic reactions |

| Pressure | System pressure | Allows for reactions above the boiling point of solvents/reactants |

| Residence Time | Time reactants spend in the heated zone of the reactor | Optimization of reaction conversion and selectivity |

This table highlights the key variables in a continuous flow process that would need to be optimized for the synthesis of this compound.

The integration of in-line purification techniques, such as solid-phase scavenging or liquid-liquid extraction, could further enhance the efficiency of a continuous flow process for this compound, potentially leading to the direct production of a high-purity product. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Isopropylnicotinate

Hydrolytic Stability and Ester Cleavage Kinetics of tert-Butyl 2-isopropylnicotinate

The stability of the tert-butyl ester group in this compound is a critical factor in its chemical profile. Ester cleavage, or hydrolysis, can proceed under both acidic and basic conditions, with the reaction kinetics being sensitive to the surrounding environment.

The cleavage of the tert-butyl ester in this compound follows distinct mechanisms depending on the pH of the medium.

Under acidic conditions , the hydrolysis of tert-butyl esters typically proceeds via a unimolecular pathway (SN1 mechanism). The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, due to the stability of the tertiary carbocation, the reaction proceeds through the protonation of the ether oxygen followed by the cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the corresponding carboxylic acid, 2-isopropylnicotinic acid. rsc.org The stability of the tert-butyl carbocation is a key driving force for this mechanism.

In basic media , the hydrolysis of esters generally occurs through a bimolecular nucleophilic acyl substitution (BAC2) mechanism. organic-chemistry.org This involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the tert-butoxide leaving group to yield the carboxylate salt. However, for tert-butyl esters, an alternative E2 elimination pathway can also be operative under basic conditions, particularly with strong, non-nucleophilic bases, leading to the formation of isobutylene (B52900) and the carboxylate. organic-chemistry.org The choice between the BAC2 and E2 pathways can be influenced by the reaction conditions and the nature of the base employed.

The rates of ester cleavage reactions are significantly influenced by both solvent polarity and temperature.

For the acid-catalyzed SN1 hydrolysis , the rate-determining step is the formation of the carbocation. The rate of this step is generally accelerated by polar protic solvents, which can solvate both the leaving group (the alcohol) and the carbocation intermediate, thereby stabilizing the transition state. An increase in temperature will also increase the reaction rate by providing the necessary activation energy for the C-O bond cleavage. researchgate.net

In the case of base-catalyzed hydrolysis (BAC2) , an increase in solvent polarity can have a more complex effect. While polar solvents can stabilize the charged nucleophile (hydroxide ion), they can also solvate it, potentially reducing its nucleophilicity. However, the transition state for the BAC2 mechanism is also charged, and its stabilization by a polar solvent generally leads to an increase in the reaction rate. Similar to acidic hydrolysis, increasing the temperature will enhance the rate of basic hydrolysis by overcoming the activation energy barrier of the reaction. researchgate.net

The following table summarizes the general effects of solvent and temperature on the hydrolysis of tert-butyl esters:

| Hydrolysis Condition | Rate-Determining Step | Effect of Increased Solvent Polarity | Effect of Increased Temperature |

| Acidic (SN1) | Formation of tert-butyl carbocation | Rate increases | Rate increases |

| Basic (BAC2) | Nucleophilic attack by hydroxide | Rate generally increases | Rate increases |

Nucleophilic Acyl Substitution Reactions of the Nicotinate (B505614) Ester Moiety

The ester functionality in this compound is a key site for nucleophilic acyl substitution reactions, allowing for its conversion into a variety of other carboxylic acid derivatives. libretexts.org

The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, leads to the formation of amides. This process, known as amidation , proceeds through the typical nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the tert-butoxide leaving group, yielding the corresponding N-substituted 2-isopropylnicotinamide.

Transamidation reactions are also conceivable, where an existing amide can be transformed into a new amide by reaction with an amine. While less common for esters, the tert-butyl nicotinate moiety has been utilized as a directing group in zinc-catalyzed amide cleavage, which involves a related transesterification-like process. acs.orgresearchgate.net In a synthetic context, direct amidation of the ester is the more straightforward pathway. Preliminary studies have suggested that weak nucleophiles like (hetero)arylamines can be used for transamidation. researchgate.net

The reactivity of the nitrogen nucleophile plays a crucial role. More basic and less sterically hindered amines will generally react more readily. The reaction can often be facilitated by heating.

This compound can also undergo nucleophilic acyl substitution with other oxygen and sulfur nucleophiles.

Transesterification , the reaction with an oxygen nucleophile such as an alcohol, can be used to convert the tert-butyl ester into a different ester. This reaction is typically catalyzed by either an acid or a base. Acid catalysis proceeds by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysis, on the other hand, involves the deprotonation of the attacking alcohol to form a more nucleophilic alkoxide. In a related context, the zinc-acetate-catalyzed alcoholysis of amides bearing a tert-butyl nicotinate directing group proceeds efficiently, indicating the susceptibility of the ester to nucleophilic attack by alcohols under catalytic conditions. acs.org

Sulfur nucleophiles , such as thiols, are generally more nucleophilic than their oxygen counterparts and can react with the ester to form thioesters. msu.edulibretexts.org This reaction is analogous to amidation and transesterification, proceeding through a tetrahedral intermediate. The reaction with a thiol (R'SH) would yield S-alkyl or S-aryl 2-isopropylnicotinethioate.

The following table provides a summary of the products from nucleophilic acyl substitution reactions:

| Nucleophile | Reagent Example | Product |

| Nitrogen | Primary Amine (R'NH₂) | N-R'-2-isopropylnicotinamide |

| Secondary Amine (R'R''NH) | N,N-R'R''-2-isopropylnicotinamide | |

| Oxygen | Alcohol (R'OH) | R'-2-isopropylnicotinate |

| Sulfur | Thiol (R'SH) | S-R'-2-isopropylnicotinethioate |

Reactions Involving the Pyridine (B92270) Nitrogen Atom of this compound

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound allows it to participate in several characteristic reactions.

The pyridine nitrogen is basic and can be protonated by acids to form a pyridinium (B92312) salt. This protonation can influence the reactivity of the rest of the molecule by increasing the electron-withdrawing nature of the pyridine ring.

The nitrogen atom can also act as a nucleophile and undergo alkylation with alkyl halides to form N-alkylpyridinium salts. The rate and feasibility of this reaction would depend on the reactivity of the alkylating agent and the steric hindrance around the nitrogen atom.

Furthermore, the pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA). The resulting pyridine-N-oxide would exhibit different electronic properties and reactivity compared to the parent pyridine.

Finally, the pyridine nitrogen can act as a ligand and coordinate to metal centers. The ability of nicotinate esters to chelate with metals like zinc has been shown to be crucial in directing certain catalytic reactions. acs.org This coordination involves the pyridine nitrogen and the amide oxygen in the case of N-acyl derivatives, activating the amide for cleavage.

Quaternization Reactions and Formation of Pyridinium Salts

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it susceptible to quaternization reactions with electrophilic alkylating agents. This reaction involves the formation of a new carbon-nitrogen bond, resulting in a positively charged pyridinium salt. However, the rate and feasibility of this reaction are significantly influenced by steric hindrance.

The presence of the bulky isopropyl group at the 2-position, adjacent to the nitrogen atom, sterically shields the nitrogen, making it less accessible to incoming electrophiles. This steric hindrance can substantially decrease the reaction rate compared to unhindered pyridines. acs.orgresearchgate.net Studies on the quaternization of various pyridine derivatives have shown that substituents at the 2-position can dramatically slow down the reaction. researchgate.net For instance, the reaction of 2-methylpyridine (B31789) is significantly slower than that of pyridine itself, and this effect is even more pronounced with larger alkyl groups. researchgate.net Therefore, the quaternization of this compound is expected to require more forcing conditions, such as higher temperatures or longer reaction times, compared to less substituted nicotinates.

Despite the steric challenges, the formation of pyridinium salts can be a valuable transformation. Quaternization of the pyridine nitrogen enhances the π-electron delocalization along the backbone, which can alter the electronic and optical properties of the molecule. rsc.org The resulting pyridinium salts, such as N-alkyl-2-isopropyl-3-(tert-butoxycarbonyl)pyridinium halides, can serve as intermediates in further synthetic modifications or as novel ionic compounds with potential applications in materials science. nih.gov The quaternization also dramatically increases the reactivity of the pyridine ring towards nucleophilic addition. nih.gov

Table 1: Factors Influencing Quaternization of Pyridine Derivatives

| Factor | Influence on Quaternization Rate | Rationale |

| Electronic Effect | Electron-donating groups on the ring increase the rate. | Increases the nucleophilicity of the pyridine nitrogen. |

| Steric Hindrance | Bulky groups at the 2- or 6-position decrease the rate. | Physically blocks the approach of the electrophile to the nitrogen atom. researchgate.net |

| Solvent Polarity | More polar solvents generally increase the rate. | Stabilizes the charged transition state and the resulting pyridinium salt. |

| Nature of Alkylating Agent | More reactive alkyl halides (e.g., iodides) increase the rate. | Weaker C-X bond and better leaving group ability facilitate the reaction. |

N-Oxidation and Other Heterocyclic Transformations

The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in the presence of a catalyst. thieme-connect.dearkat-usa.org Pyridine N-oxides are versatile synthetic intermediates, as the N-oxide group significantly alters the reactivity of the pyridine ring. scripps.edu It increases electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack, and also activates these positions towards nucleophilic substitution (often followed by deoxygenation). scripps.eduorganic-chemistry.org

However, similar to quaternization, N-oxidation is highly sensitive to steric effects. The isopropyl group at the 2-position of this compound presents a significant steric barrier to the approach of the oxidizing agent. researchgate.netthieme-connect.de Studies on the N-oxidation of 2-substituted pyridines have shown a marked decrease in reaction rates with increasing size of the substituent. researchgate.net For instance, methods that are efficient for unhindered pyridines may fail or give low yields for pyridines with bulky 2-substituents. thieme-connect.de Selective N-oxidation can be challenging, and in some cases, substitution at the 2-position can be detrimental to the reaction. nih.gov Therefore, the N-oxidation of this compound would likely require carefully optimized conditions, potentially using more reactive or less sterically demanding reagents to overcome the hindrance from the adjacent isopropyl group.

Electrophilic Aromatic Substitution and Directed Functionalization of the Pyridine Ring

The pyridine ring is generally considered an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609), with reactivity often compared to that of nitrobenzene. biosynce.comquimicaorganica.org When EAS does occur, it preferentially happens at the 3-position (β-position), as attack at the 2- or 4-positions leads to an unstable intermediate with a positive charge on the electronegative nitrogen atom. biosynce.comquora.comquora.com

In this compound, the situation is more complex. The ring already possesses substituents that will direct incoming electrophiles. The substituents present are:

An isopropyl group at the 2-position.

A tert-butyl ester group at the 3-position.

The ring nitrogen atom .

The ester group is deactivating and a meta-director. The isopropyl group is weakly activating and an ortho-, para-director. However, the directing effects are relative to the position of the substituent. The overarching influence is the strong deactivation by the pyridine nitrogen, which directs electrophiles to the 3- and 5-positions. In this molecule, the 3-position is already occupied. Therefore, electrophilic attack would be predicted to occur at the 5-position, which is meta to the nitrogen and para to the ester's point of attachment (though the electronic influence of the ester is primarily deactivating). The isopropyl group at the 2-position would sterically hinder attack at the 4-position.

Computational studies on the nitration of pyridine derivatives have confirmed that these reactions generally have high activation energies, and in strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring. rsc.org Therefore, any electrophilic aromatic substitution on this compound would require harsh reaction conditions.

Radical Reactions and Reductive Transformations of this compound

The pyridine ring can undergo functionalization via radical mechanisms, often under milder conditions than electrophilic substitutions. The Minisci reaction, for example, involves the addition of nucleophilic carbon-centered radicals to a protonated (and thus electron-deficient) pyridine ring. nih.gov Such reactions typically show a preference for the 2- and 4-positions. For this compound, radical attack would likely be directed to the 4- and 6-positions. The bulky substituents at positions 2 and 3 might influence the regioselectivity. Recent studies have shown methods for highly regioselective C-4 radical functionalization of pyridines. rsc.orgrsc.org The alkyl groups (isopropyl and tert-butyl) could also be sites for radical reactions, for instance, through hydrogen atom abstraction, although the pyridine ring itself is a more likely target for many radical addition reactions. nih.govchemrxiv.org

Reductive transformations of this compound could target either the pyridine ring or the ester functionality. Catalytic hydrogenation can reduce the pyridine ring to a piperidine (B6355638) ring, though this often requires high pressures and temperatures. The ester group is generally resistant to catalytic hydrogenation under conditions that reduce aromatic rings.

Conversely, the ester group can be selectively reduced to a primary alcohol (3-(hydroxymethyl)-2-isopropylpyridine) using chemical reducing agents. While lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to alcohols, it is expensive. ncert.nic.in A more cost-effective and commonly used method for the reduction of nicotinic acid esters involves sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727), often requiring an excess of the reagent and elevated temperatures. scholarsresearchlibrary.com Pyridine-borane complexes are also known to be effective for the reduction of carbonyl compounds. acs.org The choice of reducing agent would determine the outcome, allowing for selective transformation of either the ring or the ester group.

Metal-Catalyzed Cross-Coupling and Other Organometallic Reactions Utilizing this compound as a Substrate or Ligand Precursor

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.nettuwien.at For this compound to be used as a substrate in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, it would first need to be halogenated on the pyridine ring, for example, at the 4-, 5-, or 6-position. The resulting halo-pyridine could then be coupled with a variety of organometallic reagents. researchgate.net For instance, palladium-catalyzed Suzuki-Miyaura coupling of potassium pyridine-2-trifluoroborates with aryl halides is a known method for creating C-C bonds. researchgate.net

Decarboxylative cross-coupling is an emerging strategy where a carboxylic acid group is used as a coupling partner, often activated by a metal catalyst. acs.orgacs.org It is conceivable that under specific catalytic conditions, the tert-butyl nicotinate could be transformed and utilized in such a reaction.

Alternatively, this compound can serve as a precursor for designing ligands for organometallic complexes. The pyridine nitrogen is a potential coordination site for a metal center. The bulky isopropyl and tert-butyl groups could provide a specific steric environment around the metal, influencing the catalytic activity and selectivity of the resulting complex. For example, PyOx (pyridinyl-oxazoline) ligands, which can be synthesized from picolinic acid derivatives, are widely used in asymmetric catalysis. beilstein-journals.org By modifying the ester group, this compound could potentially be converted into a novel bidentate or pincer-type ligand. nih.gov The use of tert-butyl isocyanide as a ligand is also well-established in coordination chemistry, highlighting the utility of bulky substituents in stabilizing metal complexes. wikipedia.org

Advanced Analytical and Spectroscopic Characterization Methodologies for Tert Butyl 2 Isopropylnicotinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For tert-Butyl 2-isopropylnicotinate, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming the connectivity of the atoms. In ¹H NMR, the tert-butyl group typically presents as a sharp singlet at approximately 1.28 ppm researchgate.net. The isopropyl group would show a doublet for the six equivalent methyl protons and a septet for the single methine proton. The protons on the pyridine (B92270) ring would appear as distinct multiplets in the aromatic region of the spectrum.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl | ~1.3 | Singlet | 9H |

| Isopropyl (CH₃) | ~1.2 | Doublet | 6H |

| Isopropyl (CH) | ~3.0 | Septet | 1H |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| tert-Butyl (C(CH₃)₃) | ~28 |

| tert-Butyl (C(CH₃)₃) | ~81 |

| Isopropyl (CH₃) | ~22 |

| Isopropyl (CH) | ~34 |

To further refine the structural and conformational details, advanced NMR techniques are employed.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is crucial for determining the spatial proximity of protons. For this compound, NOESY can confirm the through-space relationship between the protons of the isopropyl group and the adjacent protons on the pyridine ring, as well as the proximity of the tert-butyl ester protons to other parts of the molecule. This helps to establish the preferred conformation of the rotatable isopropyl and tert-butyl groups relative to the pyridine ring.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. For a pure sample of this compound, all proton signals should exhibit the same diffusion coefficient. This provides a powerful confirmation that all observed signals belong to a single chemical entity, effectively serving as a purity check.

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) is uniquely suited for studying the compound in its crystalline or solid form. ssNMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of this compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) phases within a solid sample.

Probe Intermolecular Interactions: Techniques like cross-polarization magic angle spinning (CP-MAS) can reveal details about the local environment and intermolecular contacts within the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and investigating the fragmentation pathways of a compound, which aids in its structural confirmation. For this compound (C₁₃H₁₉NO₂), the expected exact mass would be determined from its molecular ion peak [M]⁺.

A key fragmentation pathway for compounds containing a tert-butyl group involves the loss of this group, often observed as a characteristic fragment ion. In the case of C-phenyl-N-tert-butyl nitrone adducts, a fragment at m/z 57 corresponding to the tert-butyl cation is a signature peak nih.gov. A similar fragmentation is expected for this compound. Analysis of p-tertiary butylphenol has also shown characteristic fragments, including the loss of a methyl group (M-15) from the tert-butyl moiety to give a fragment at m/z 135 researchgate.net.

Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity |

|---|---|

| 221 | Molecular Ion [M]⁺ |

| 206 | [M - CH₃]⁺ |

| 166 | [M - C(CH₃)₃]⁺ or [M - 55]⁺ |

| 148 | [M - O-C(CH₃)₃]⁺ or [M - 73]⁺ |

To ensure sample purity and identify trace-level impurities, mass spectrometry is often coupled with chromatographic separation techniques. chromatographyonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is an excellent method for its analysis. frontiersin.org The gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer for detection and identification. This allows for the quantification of purity and the identification of by-products from its synthesis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile impurities or for enhanced selectivity, LC-MS/MS is the method of choice. nih.govnih.gov An initial liquid chromatography separation is followed by tandem mass spectrometry, where a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This provides very high specificity and sensitivity for quantitative analysis and impurity profiling.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. nih.govnih.gov This technique is particularly valuable for separating isomers that may be indistinguishable by mass spectrometry alone. nih.govmdpi.com If there were any positional isomers of this compound (e.g., with the isopropyl group at a different position on the pyridine ring), IMS-MS could potentially separate them based on their different collision cross-sections (CCS), providing an additional layer of analytical confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. The resulting spectrum serves as a unique "molecular fingerprint."

For this compound, key expected vibrational modes would include:

C=O Stretch: A strong, prominent band in the IR spectrum, typically around 1700-1725 cm⁻¹, characteristic of the ester carbonyl group. researchgate.net

C-O Stretch: Bands associated with the ester C-O linkages.

Aromatic C=C and C=N Stretches: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-H Stretches: Bands just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the isopropyl and tert-butyl groups, and bands above 3000 cm⁻¹ for the sp² C-H bonds on the pyridine ring.

C-H Bends: Characteristic bending vibrations for the alkyl groups in the 1350-1470 cm⁻¹ region.

Expected Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O Stretch | IR | ~1715 | Strong |

| Aromatic Ring Stretches | IR, Raman | ~1450-1600 | Medium |

| sp³ C-H Stretch | IR, Raman | ~2850-2980 | Strong |

| sp² C-H Stretch | IR, Raman | ~3000-3100 | Medium-Weak |

The combination of these spectroscopic and spectrometric methods provides a rigorous and comprehensive characterization of this compound, confirming its identity, structure, and purity with a high degree of confidence.

X-ray Crystallography and Powder X-ray Diffraction for Solid-State Structure Elucidation

The definitive determination of the three-dimensional arrangement of atoms and molecules in the crystalline solid-state of this compound is achieved through X-ray diffraction methods. These techniques provide unparalleled insight into the compound's molecular geometry, intermolecular interactions, and crystalline packing.

X-ray Crystallography , performed on a single crystal of the compound, can provide a precise atomic-level map. The process involves irradiating a suitable crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the exact location of each atom. For a molecule like this compound, this analysis would confirm the planarity of the pyridine ring, the tetrahedral geometry of the tert-butyl and isopropyl groups, and the conformation of the ester linkage. While specific crystallographic data for this compound is not publicly available, a hypothetical dataset for a similar organic molecule is presented in Table 1 for illustrative purposes.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Organic Compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.185 |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. nih.gov Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. PXRD is instrumental in identifying different polymorphic forms of a compound, which can have distinct physical properties. nih.gov The technique can also be used to assess the crystallinity of a sample and to monitor phase transformations. A representative PXRD pattern would exhibit a series of peaks at specific 2θ angles, with the relative intensities of the peaks being characteristic of the crystal structure. researchgate.net

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatography is an indispensable tool for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for the assessment of its purity.

While this compound itself is not chiral, the principles of chiral chromatography would be critical if chiral derivatives were to be synthesized or if the compound were used as a precursor in the synthesis of a chiral molecule. Chiral chromatography is a specialized form of column chromatography that utilizes a chiral stationary phase (CSP) to separate enantiomers. fagg.be The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. The choice of the CSP is crucial and often involves derivatives of cellulose, amylose, or cyclodextrins. fagg.be

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. shimadzu.com SFC offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced organic solvent consumption, and lower backpressures. researchgate.net This technique is particularly well-suited for the purification of complex mixtures and for the separation of compounds that are difficult to analyze by HPLC. mdpi.com For this compound, SFC could be employed for rapid purity assessment and for preparative scale purification. The use of modifiers, such as methanol (B129727) or ethanol, in the carbon dioxide mobile phase allows for the tuning of the mobile phase polarity to achieve optimal separation. mdpi.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. doi.org A TGA thermogram of this compound would reveal the temperature at which the compound begins to decompose. This information is crucial for determining the upper-temperature limit for its handling and storage. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidation.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. The enthalpy of fusion, which is the energy required to melt the solid, can also be determined from the peak area. nih.gov This data is fundamental for understanding the compound's physical properties and for quality control purposes.

Table 2: Illustrative Thermal Analysis Data for a Hypothetical Organic Compound

| Analysis | Parameter | Value |

| TGA | Onset of Decomposition | ~250 °C |

| DSC | Melting Point (Tₘ) | ~85 °C |

| DSC | Enthalpy of Fusion (ΔHբ) | ~25 J/g |

Computational Chemistry and Theoretical Modeling of Tert Butyl 2 Isopropylnicotinate

Quantum Chemical Calculations of Electronic Structure, Molecular Geometry, and Conformational Landscape

Quantum chemical calculations are fundamental to understanding the intrinsic properties of tert-butyl 2-isopropylnicotinate. These methods provide a detailed picture of the molecule's electronic distribution, preferred three-dimensional structure, and the various shapes it can adopt.

Density Functional Theory (DFT) for Ground State Properties and Reaction Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, such as those using the B3LYP functional with a 6-31G** basis set, can determine its ground state properties and predict reaction energies. researchgate.net These calculations reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity. For instance, DFT can identify regions of high or low electron density, indicating likely sites for nucleophilic or electrophilic attack.

The conformational landscape of molecules with bulky groups like tert-butyl and isopropyl is of particular interest. nih.govresearchgate.net Studies on similar structures, such as tert-butylcyclohexane (B1196954) derivatives, have shown that the molecule will adopt a conformation that minimizes steric hindrance. upenn.edu For example, a twisted boat conformation might be energetically more favorable than a chair conformation if it allows bulky substituents to occupy pseudo-equatorial positions, thereby reducing steric strain. upenn.edu In the case of diesters with tert-butyl and isopropyl groups, a syn-anti conformation of the acyl groups is often preferred. nih.govresearchgate.net

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory, can provide highly accurate calculations of molecular properties. For complex molecules, a combination of ab initio methods and DFT is often employed to balance accuracy with computational cost. researchgate.netnih.gov For instance, geometry optimization might be performed at a DFT level, followed by single-point energy calculations using a more accurate ab initio method. researchgate.net These high-accuracy calculations are essential for obtaining reliable predictions of reaction barriers and thermodynamic properties. nih.gov

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and experimental observations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These predictions are based on the calculated electronic environment of each nucleus. By comparing the calculated spectra with experimental data, the conformational preferences and the effects of substituents on the electronic structure can be elucidated. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using methods like DFT. researchgate.netnih.gov These calculated frequencies correspond to the various vibrational modes of the molecule, such as the stretching and bending of bonds. docbrown.infoyoutube.comresearchgate.net The predicted IR spectrum can be compared with experimental spectra to confirm the molecular structure and identify characteristic functional groups. nih.govnist.gov For example, the characteristic N=O stretch frequency in related nitrite (B80452) compounds has been shown to vary with the conformation and branching of the alkyl group. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. beilstein-journals.org These calculations provide information about the electronic transitions between the ground and excited states. beilstein-journals.org For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, offering insights into the electronic properties of the molecule. beilstein-journals.org The inclusion of solvent effects in these calculations is often crucial for obtaining accurate predictions. beilstein-journals.orgresearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment, particularly solvents. nih.govosti.govresearchgate.net By simulating the motion of atoms over time, MD can provide insights into how solvent molecules arrange themselves around this compound and how this affects its conformation and properties. researchgate.netresearchgate.netresearchgate.net

For example, MD simulations of tert-butyl alcohol in water have shown that the bulky tert-butyl group can significantly influence the surrounding water structure. researchgate.net Similarly, MD simulations can be used to study the interactions between this compound and different solvents, which is crucial for understanding its solubility and reactivity in various media. nih.govnih.gov These simulations can also reveal the nature of intermolecular interactions, such as hydrogen bonding, which can play a significant role in the behavior of the molecule in solution. rsc.orgmdpi.com

Reaction Mechanism Elucidation and Transition State Analysis using Computational Approaches

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. researchgate.netmdpi.com For reactions involving this compound, computational methods can be used to explore different possible reaction pathways and determine the most likely mechanism.

For instance, in decomposition reactions of similar alkyl-substituted compounds, computational studies have been used to compare concerted versus stepwise mechanisms by locating the corresponding transition state structures. researchgate.net The calculated energy barriers for these pathways can then be compared with experimental kinetic data to validate the proposed mechanism. researchgate.net This type of analysis provides a detailed, atomistic understanding of how the reaction proceeds.

In Silico Screening and Molecular Docking Studies for Potential Target Interactions

In silico screening and molecular docking are computational techniques used to predict the binding affinity and mode of interaction between a small molecule, like this compound, and a biological target, such as a protein or enzyme. nih.gov These methods are widely used in drug discovery to identify potential drug candidates.

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding energy. nih.gov These simulations can predict the preferred binding orientation and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govnih.govnih.gov This information is invaluable for understanding the potential biological activity of this compound and for designing new molecules with improved binding properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. This approach is particularly valuable for predicting the properties of novel or uncharacterized compounds like this compound, thereby saving time and resources that would otherwise be spent on experimental measurements. The fundamental principle of QSPR is that the variations in the properties of a set of chemical compounds are directly related to the variations in their molecular structures.

The development of a robust QSPR model involves several key steps: the selection of a dataset of molecules with known properties, the calculation of molecular descriptors that quantify various aspects of the molecular structure, the establishment of a mathematical relationship between these descriptors and the property of interest using statistical methods, and rigorous validation of the model's predictive power.

Detailed Research Findings

While no specific QSPR models have been published for this compound, extensive research has been conducted on related classes of compounds, such as substituted pyridines and other organic esters. These studies provide a strong foundation for understanding how a QSPR model for this compound could be developed and what types of molecular descriptors would likely be important.

For instance, QSPR studies on pyridine (B92270) derivatives have successfully predicted a range of thermodynamic properties. researchgate.net These models often employ a combination of constitutional, topological, geometrical, and quantum-chemical descriptors to achieve high predictive accuracy. The predictive ability of these models is typically evaluated using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

In a typical QSPR study for predicting a property like the boiling point of a series of substituted pyridines, the process would involve:

Dataset Selection: A diverse set of pyridine derivatives with experimentally determined boiling points would be compiled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can include:

Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Geometrical descriptors: Three-dimensional aspects of the molecule like its surface area and volume.

Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, such as dipole moment, frontier orbital energies (HOMO and LUMO), and partial charges on atoms.

Model Development: A statistical method, often multiple linear regression (MLR) or more advanced machine learning algorithms, is used to find the best correlation between a subset of the calculated descriptors and the experimental boiling points. The resulting model is an equation of the form:

Boiling Point = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c represents coefficients and D represents the selected molecular descriptors.

Model Validation: The model's predictive performance is rigorously tested using both internal and external validation techniques to ensure its robustness and applicability to new compounds.

For this compound, key descriptors would likely include those related to its molecular size (e.g., molecular weight), shape (e.g., steric parameters describing the bulky tert-butyl and isopropyl groups), and electronic properties (e.g., the dipole moment influenced by the ester group and the nitrogen atom in the pyridine ring).

Illustrative Data Tables for QSPR Modeling

The following data tables are representative of the kind of information that would be generated in a QSPR study for predicting the boiling point of a series of hypothetical nicotinic acid esters, including this compound.

Table 1: Hypothetical Dataset of Nicotinic Acid Esters and Their Experimental Boiling Points

| Compound Name | Structure | Experimental Boiling Point (°C) |

| Methyl 2-isopropylnicotinate | 215 | |

| Ethyl 2-isopropylnicotinate | 228 | |

| Propyl 2-isopropylnicotinate | 245 | |

| This compound | 260 | |

| Isopropyl 2-isopropylnicotinate | 235 |

Table 2: Selected Molecular Descriptors for the Hypothetical Dataset

| Compound Name | Molecular Weight ( g/mol ) | Molar Refractivity | Topological Polar Surface Area (Ų) |

| Methyl 2-isopropylnicotinate | 193.23 | 54.2 | 38.33 |

| Ethyl 2-isopropylnicotinate | 207.26 | 58.8 | 38.33 |

| Propyl 2-isopropylnicotinate | 221.29 | 63.4 | 38.33 |

| This compound | 235.31 | 68.0 | 38.33 |

| Isopropyl 2-isopropylnicotinate | 221.29 | 63.4 | 38.33 |

Table 3: Comparison of Experimental and QSPR-Predicted Boiling Points

| Compound Name | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) | Residual (°C) |

| Methyl 2-isopropylnicotinate | 215 | 214.5 | 0.5 |

| Ethyl 2-isopropylnicotinate | 228 | 228.2 | -0.2 |

| Propyl 2-isopropylnicotinate | 245 | 244.8 | 0.2 |

| This compound | 260 | 260.5 | -0.5 |

| Isopropyl 2-isopropylnicotinate | 235 | 235.1 | -0.1 |

These tables illustrate how a QSPR model would utilize calculated molecular descriptors to predict a physicochemical property like the boiling point. The small residuals in Table 3 would indicate a highly accurate and predictive model. The development of such a model for tert-butyl 2-isopropylnicotinate would allow for the reliable estimation of its various physicochemical attributes, facilitating its further study and application.

Applications of Tert Butyl 2 Isopropylnicotinate in Advanced Organic Synthesis and Chemical Sciences

Utilization in the Development of Novel Synthetic Methodologies

The unique structure of tert-butyl 2-isopropylnicotinate and its analogs lends itself to the development of new and innovative synthetic methods.

The reactivity profile of this compound makes it an excellent starting point for generating a diverse library of advanced nicotinate (B505614) scaffolds and other heterocyclic systems. The aforementioned amide-to-ester transformation protocol is a prime example, where the nicotinate moiety is central to the methodology, ultimately yielding a variety of ester products. researchgate.net This ability to transform one functional group into another under mild conditions is a cornerstone of modern synthetic chemistry, allowing for the efficient construction of molecular libraries for applications such as drug discovery.

Furthermore, the core pyridine (B92270) structure is a key component in many biologically active compounds and functional materials. Methodologies that utilize precursors like tert-butyl nicotinate derivatives are crucial for synthesizing complex heterocyclic frameworks, such as imidazopyridines and other fused systems. nih.gov For example, the Ugi reaction, a multicomponent reaction, has been used with tert-butyl isocyanide to create libraries of complex molecules, including inhibitors of the SARS-CoV 3CL protease, which feature a pyridyl group. nih.gov

The steric bulk of the tert-butyl group and the electronic influence of the ester functionalities are critical to the compound's utility in directing selective chemical transformations. The tert-butyl group, in particular, can dictate the regioselectivity of a reaction by sterically hindering certain reaction sites, thereby allowing reactions to occur at less hindered positions.

In the zinc-catalyzed amide cleavage, the mechanism is described as biomimetic. researchgate.net The C3-ester substituent on the pyridine ring plays a crucial electronic role by influencing the rotational position (conformation) of the molecule. This positions the pyridine nitrogen and the amide's carbonyl oxygen perfectly for chelation with the zinc catalyst. researchgate.net This precise orientation, governed by the electronic properties of the ester and the steric environment, activates the amide bond for nucleophilic attack by an alcohol. researchgate.net The bulky nature of groups like tert-butyl is also known to reduce polymer chain entanglements in solution, a principle that can be extrapolated to its influence on the conformation of smaller molecules. univarsolutions.com

Applications in Ligand Design and Coordination Chemistry

The pyridine nitrogen and carbonyl oxygen atoms in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can have a wide range of applications, particularly in catalysis.

The ability of the tert-butyl nicotinate directing group to chelate with a zinc acetate (B1210297) catalyst is a direct application of its function as a ligand. researchgate.net In this role, it not only activates the substrate but also positions the catalytic metal in close proximity to the reactive site. researchgate.net The term "directing group" itself implies a ligand-like function, guiding the catalyst to perform a specific transformation.

The inclusion of tert-butyl groups in ligands is a common strategy in coordination chemistry. nih.gov These bulky groups can stabilize metals in unusual oxidation states and influence the geometry of the resulting metal complex. nih.govwikipedia.org For example, the tetraphenolic lower rim of p-tert-butylcalix scbt.comarene is an ideal platform for binding paramagnetic transition and lanthanide metals, leading to the formation of polymetallic clusters with interesting magnetic properties. rsc.org Similarly, tert-butyl groups are incorporated into pincer ligands to create novel cobalt(II) and nickel(II) complexes. researchgate.net The distinct nuclear magnetic resonance (NMR) signals produced by tert-butyl groups are also harnessed to help identify the binding site of a ligand on a target protein. nih.gov

Integration into Materials Science and Polymer Chemistry

While direct applications of this compound in materials and polymer science are not extensively documented, structurally similar compounds are widely used in these fields. tert-Butyl esters, such as tert-butyl acrylate (B77674) (TBA), are important monomers in polymer synthesis. univarsolutions.com The bulky tert-butyl group in TBA imparts valuable properties to the resulting polymers, including high hydrophobicity, hardness, and excellent weatherability. univarsolutions.com It also promotes interlocking between polymer chains, which enhances the mechanical stability and cohesive strength of polymer films. univarsolutions.com

Furthermore, other tert-butyl-containing compounds, like tert-butyl peroxy-2-ethylhexanoate and tert-butyl per-iso-nonanoate, are used as radical initiators for polymerization reactions in the manufacturing of polyethylene, acrylic polymers, and resins. atamanchemicals.comarkema.com Given these precedents, it is plausible that this compound could be explored as a specialty monomer or additive in polymer science. Its rigid pyridine core and functional ester groups could be leveraged to create polymers with unique thermal, mechanical, or optical properties.

Development of Analytical Standards and Reference Materials for Research

Analytical standards are highly pure compounds used as reference materials for the qualitative and quantitative analysis of substances. scbt.com They are essential for calibrating instruments, validating analytical methods, and ensuring the accuracy and reliability of experimental results across various scientific disciplines. scbt.com

Compounds like this compound, which are synthesized for specific research applications, often serve as reference materials in those studies. For instance, in the development of the amide-to-ester transformation, the nicotinate-activated amide intermediate would serve as a reference material for monitoring the reaction's progress, for example, by using techniques like gas chromatography. researchgate.net A closely related compound, Methyl 6-(tert-butyl)nicotinate, is commercially available specifically for research use, which implies its role as a building block or a reference compound in research settings. bldpharm.com Given its well-defined structure, this compound has the potential to be developed as a formal analytical standard for researchers working on related synthetic methodologies or studying the properties of nicotinate derivatives.

Emerging Research Directions and Future Perspectives for Tert Butyl 2 Isopropylnicotinate

Exploration of Novel Synthetic Pathways and Catalytic Systems for Enhanced Efficiency

The synthesis of polysubstituted pyridines, including nicotinic acid esters, is a central theme in organic chemistry. While traditional methods for synthesizing esters like tert-Butyl 2-isopropylnicotinate often involve the esterification of the corresponding carboxylic acid (nicotinic acid), contemporary research is focused on developing more efficient, sustainable, and versatile catalytic systems. orientjchem.orgnih.gov

Future synthetic strategies for this compound are likely to move beyond standard esterification protocols, which can be inefficient for sterically hindered alcohols like tert-butanol (B103910). researchgate.net Research is increasingly focused on biocatalysis and novel heterogeneous catalysts to improve yields and reduce environmental impact.

Biocatalytic Approaches: Enzymes offer high selectivity and operate under mild conditions, presenting a green alternative to chemical catalysis. nih.gov Lipases, such as Novozym® 435 from Candida antarctica, have demonstrated high efficacy in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614). nih.gov A potential research avenue would be to explore the enzymatic synthesis of this compound directly from nicotinic acid or its simpler esters using a suitable lipase (B570770) that can accommodate the bulky tert-butyl and isopropyl groups. Another biocatalytic route involves enzymes like nicotinate dehydrogenase (NDHase), which can facilitate the hydroxylation of the pyridine (B92270) ring, offering a pathway to further functionalized derivatives. nih.gov

Advanced Catalytic Systems: The development of robust solid catalysts is another key area. For instance, a MoO3/SiO2 bifunctional catalyst has been successfully used for the synthesis of methyl nicotinate, replacing traditional mineral acids like sulfuric acid. orientjchem.org Investigating similar solid acid catalysts for the direct esterification with tert-butanol could provide a reusable and more environmentally benign pathway. Furthermore, methods developed for creating substituted pyridines, such as the chemoselective directed metallation of 2-chloropyridine, could be adapted to build the 2-isopropylnicotinate scaffold from simpler precursors, offering a versatile route to the target molecule and its analogues. rsc.org

| Catalyst Type | Example Catalyst | Potential Application for this compound | Advantages | Challenges |

| Biocatalyst (Lipase) | Novozym® 435 | Transesterification or direct esterification | High selectivity, mild conditions, green solvent compatibility. nih.gov | Steric hindrance from substrates may limit enzyme activity. |

| Biocatalyst (Hydroxylase) | Nicotinate Dehydrogenase | Ring functionalization prior to esterification | Regioselective C-H activation for creating diverse analogues. nih.gov | Requires specific microbial strains and fermentation technology. nih.gov |

| Heterogeneous Acid Catalyst | MoO3/SiO2 | Direct esterification of nicotinic acid with tert-butanol | Reusability, reduced waste, replacement of corrosive liquid acids. orientjchem.org | May require higher temperatures; catalyst deactivation. |

| Organometallic (Directed Metallation) | n-BuLi on 2-chloropyridine | Assembly of the substituted pyridine core | High regioselectivity for building complex pyridines. rsc.org | Requires cryogenic temperatures and strictly anhydrous conditions. |

Unveiling Undiscovered Reactivity Patterns and Transformation Potential

The reactivity of the pyridine ring is heavily influenced by its substituents. In this compound, the electron-withdrawing tert-butyl ester group at the C3 position deactivates the ring towards electrophilic substitution. Conversely, the bulky isopropyl group at the C2 position provides significant steric hindrance. This unique electronic and steric profile suggests that the compound may exhibit novel reactivity.

Future research should focus on exploring transformations that are either directed or enabled by these bulky groups. For example, C-H activation chemistry, a powerful tool for late-stage functionalization, could be investigated. youtube.com Catalytic systems, perhaps using iridium or rhodium catalysts, could selectively target the less hindered C-H bonds on the pyridine ring (e.g., at C4, C5, or C6), bypassing the sterically congested positions. The steric bulk of the isopropyl group could direct metallation or functionalization to the C6 position, leading to otherwise difficult-to-access substitution patterns.

Furthermore, the compound's response to electrophilic aromatic substitution (EAS) warrants investigation. While the pyridine ring is generally deactivated, studies on related systems like pyridine-N-oxide show that nitration can occur. rsc.org It would be valuable to explore if the N-oxide of this compound could undergo selective functionalization, and how the steric environment would dictate the regiochemical outcome.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

Property Prediction: Machine learning models can also predict a wide range of physicochemical and biological properties. By training on datasets of known nicotinic acid derivatives chemistryjournal.netnih.govnih.gov, an AI could estimate properties for this compound, such as its potential as an anti-inflammatory agent, its metabolic stability, or its characteristics as a functional material. This in silico screening allows researchers to prioritize which experimental avenues are most promising, saving significant time and resources.

| AI/ML Application | Specific Model Type | Potential Use for this compound | Expected Outcome |

| Retrosynthesis | Transformer-based (e.g., Chemformer, SynFormer) mdpi.comchemrxiv.org | Design of novel and efficient synthetic routes. | A ranked list of synthetic pathways with precursor suggestions. arxiv.org |

| Reaction Outcome Prediction | Sequence-to-Sequence Models youtube.com | Predict the major product and selectivity of functionalization reactions. | Accurate prediction of regioselectivity in C-H activation or EAS. nih.govchemeurope.com |

| Property Prediction | Graph Neural Networks (GNNs) | Estimate biological activity (e.g., anti-inflammatory, antimicrobial). chemistryjournal.net | A predicted activity profile to guide experimental testing. |

| Mechanism Analysis | Random Forest with physical descriptors | Predict transition state barriers and regioselectivity for radical reactions. nih.gov | Insight into the molecule's reactivity and stability. |

Interdisciplinary Research Incorporating this compound in Emerging Fields

The true potential of a novel chemical compound is often realized through interdisciplinary collaboration. The unique structure of this compound, combining a known bioactive scaffold (nicotinate) with bulky, lipophilic groups, makes it a candidate for exploration in several emerging fields.

Medicinal Chemistry: Nicotinic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties. chemistryjournal.netnih.govnih.gov The bulky tert-butyl and isopropyl groups could influence the molecule's pharmacokinetic profile, potentially increasing its metabolic stability or altering its binding affinity for biological targets like phosphodiesterase 4 (PDE4), which is a target for other 2,3-disubstituted pyridines. nih.gov Future research could involve screening this compound in various biological assays to uncover potential therapeutic applications.

Materials Science: Functional materials with tailored electronic or physical properties are in high demand. openaccessjournals.com Pyridine-containing polymers are used in a variety of applications. The ester functional group in this compound could be a handle for polymerization. For instance, a polymer incorporating this moiety, such as a poly(methacrylic acid 2-(tert-butylamino)ethyl ester), could be investigated for applications in areas like dye removal from water or as a coating material. nih.gov The steric bulk of the substituents could impart unique solubility, thermal, or morphological properties to the resulting polymer.

Agrochemicals: The nicotinic acid scaffold is a key component of certain insecticides. researchgate.net Research has shown that derivatization of the nicotinic acid structure can modulate insecticidal activity. chemistryjournal.net It would be a logical next step to evaluate this compound and related compounds for potential use in agriculture, exploring how its specific substitution pattern affects its activity and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 2-isopropylnicotinate, and how can reaction yields be optimized?

- Methodological Guidance :

- Stepwise Synthesis : Follow protocols for tert-butyl-containing heterocycles, such as coupling 2-isopropylnicotinic acid with tert-butanol under carbodiimide-mediated esterification (e.g., DCC/DMAP in dry DCM at 0°C to RT). Monitor progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

- Yield Optimization : Use anhydrous conditions, stoichiometric excess of tert-butanol (1.2 equiv), and inert atmosphere (N₂/Ar) to minimize hydrolysis. Post-reaction purification via silica gel chromatography (gradient elution) improves purity (>95% by HPLC) .

- Table :

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC/DMAP | Room Temp | DCM | 78 | 97 |

| HATU/DIEA | 0°C → RT | DMF | 85 | 95 |